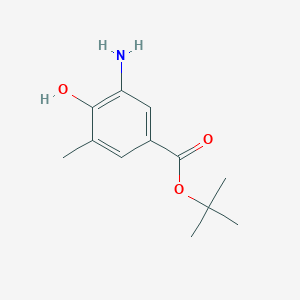

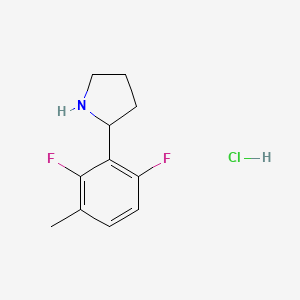

![molecular formula C23H20N2O B2746077 1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole CAS No. 206982-87-8](/img/structure/B2746077.png)

1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzimidazole derivative. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic aldehydes or aliphatic aldehydes .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be confirmed using various spectroscopic and analytical techniques . The structure of the compound can be further analyzed using 1H, 13C NMR, FTIR, and TOF mass-spectra .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a broad spectrum of bioactivities due to their special structural features and electron-rich environment . They can bind to a variety of therapeutic targets, thereby exhibiting diverse biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume can be determined .Applications De Recherche Scientifique

Anticancer Activity

Benzimidazole derivatives, such as MLS000325832, have been extensively studied for their potential as anticancer agents. The core structure of benzimidazole is analogous to nucleotides found in the human body, which allows these compounds to interact with biopolymers and exhibit significant biological activity . Modifications to the benzimidazole core can enhance its anticancer properties, leading to the development of new drugs. For instance, the presence of methyl groups and electron-donating substituents on the benzimidazole scaffold has been associated with increased anticancer activity .

Antimicrobial Potential

Compounds containing the benzimidazole moiety have shown promising results as antimicrobial agents. MLS000325832 and its derivatives have been tested against various microorganisms, including bacteria and fungi. The antimicrobial activity is often assessed using methods like the cup-plate agar diffusion method, indicating the compound’s potential to inhibit the growth of pathogens such as E. coli, B. subtilis, C. albicans, and Aspergillus flavus .

Antiviral Properties

The benzimidazole core is also a key component in the synthesis of antiviral drugs. Research has indicated that certain benzimidazole derivatives can exhibit nanomolar activity against viruses like the respiratory syncytial virus . This suggests that MLS000325832 could be a valuable lead compound for the development of new antiviral medications.

Anti-Inflammatory and Analgesic Effects

Benzimidazole derivatives have been reported to possess anti-inflammatory and analgesic properties. These effects are highly beneficial in the treatment of chronic inflammatory diseases and pain management. The structural similarity of benzimidazole to naturally occurring compounds in the body may contribute to these therapeutic effects .

Antiparasitic and Anthelmintic Activities

The benzimidazole structure has been utilized in the design of antiparasitic and anthelmintic drugs. These compounds can be effective against parasitic worms and other protozoan infections. The development of drugs like thiabendazole showcases the potential of benzimidazole derivatives in treating parasitic diseases .

Antihypertensive and Cardiovascular Applications

Benzimidazole derivatives have been explored for their role in cardiovascular health, particularly in managing hypertension. The ability of these compounds to modulate blood pressure and exhibit cardiovascular protective effects makes them interesting candidates for further research in this area .

Mécanisme D'action

Mode of Action

It’s worth noting that benzimidazole derivatives, a group to which this compound belongs, are known to exhibit a wide range of biological activities . They have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific structures and functional groups .

Result of Action

Benzimidazole derivatives have been reported to exhibit a variety of effects at the molecular and cellular level, including inhibition of cell proliferation, induction of apoptosis, and disruption of cell signaling pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .

Safety and Hazards

Orientations Futures

Benzimidazole and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The future direction in the development of benzimidazole-based drugs is an increasingly active and attractive topic of medicinal chemistry .

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c1-26-20-14-11-19(12-15-20)17-25-22-10-6-5-9-21(22)24-23(25)16-13-18-7-3-2-4-8-18/h2-16H,17H2,1H3/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUCORTZMBHNKW-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B2745995.png)

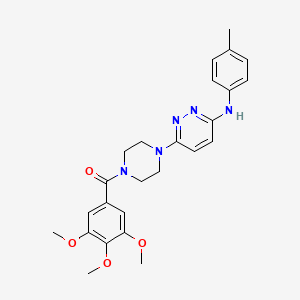

![Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2746001.png)

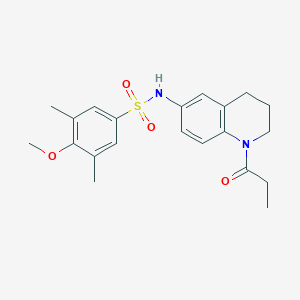

![1-methyl-3-(2-methylpropyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2746004.png)

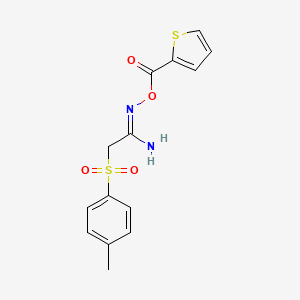

![N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2746006.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazole](/img/structure/B2746007.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2746017.png)